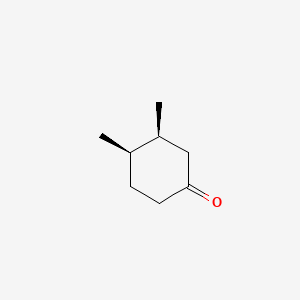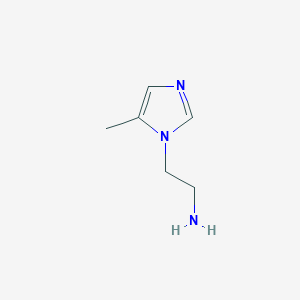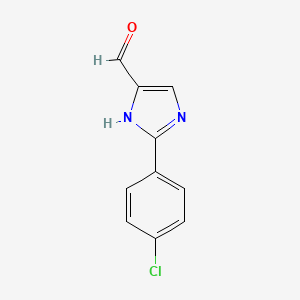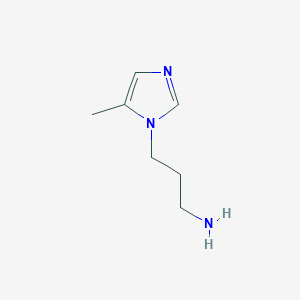
3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Vue d'ensemble
Description
“3-(5-methyl-1H-imidazol-1-yl)propan-1-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound has a molecular formula of C7H13N3 and a molecular weight of 139.2 .
Applications De Recherche Scientifique
Anticancer Research
3-(5-Methyl-1H-Imidazol-1-yl)propan-1-amine has shown promise in the synthesis of compounds with anticancer properties. For instance, a study focused on creating benzimidazoles bearing an oxadiazole nucleus, synthesized from related compounds, demonstrated significant in vitro anticancer activity in a National Cancer Institute screening. This indicates the potential of derivatives of this compound in cancer treatment research (Rashid, Husain, & Mishra, 2012).
Synthesis of Nitrogen-rich Compounds
Research has explored the use of imidazole-based molecules, including derivatives of this compound, for potential applications in nitrogen-rich gas generators. These studies are significant for their exploration of the high energy contribution from the molecular structure of such compounds, indicating their utility in high-energy applications (Srinivas, Ghule, & Muralidharan, 2014).
Organic Synthesis and Structural Studies
This compound is also involved in the synthesis of various organic compounds. Studies have shown its utility in the preparation of novel imines and bisimines, indicating its role in developing new chemical entities with potential application in medicinal chemistry and material science (Pařík & Chlupatý, 2014).
Applications in Material Science
In material science, derivatives of this compound are used in the study of UV-curable epoxide resins. Their incorporation into these resins affects physical properties like UV/thermal conversions and adhesion strengths, showing their importance in the development of advanced materials (Chiang & Hsieh, 2008).
Propriétés
IUPAC Name |
3-(5-methylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-6-10(7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYIMPJXDYEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
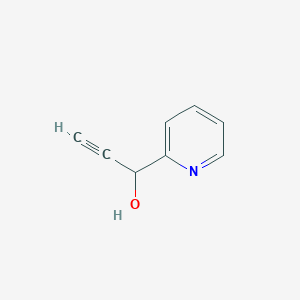
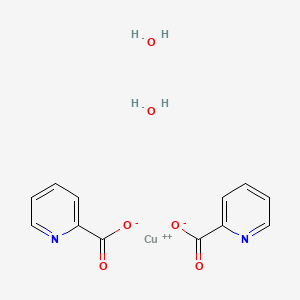
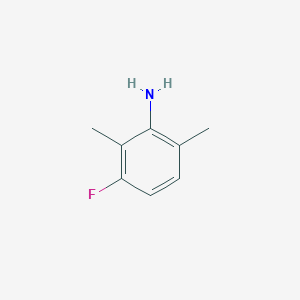
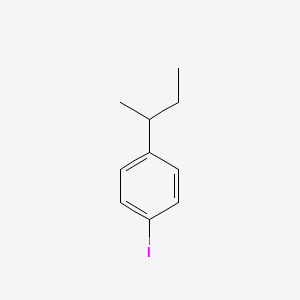
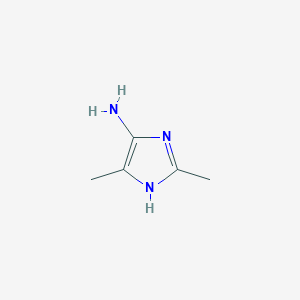
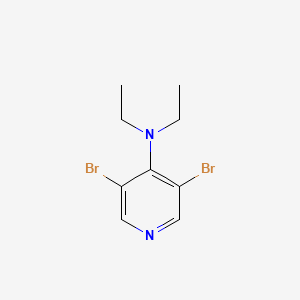
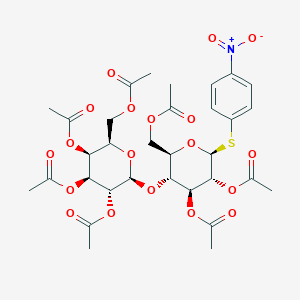
![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)

